(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide, commonly referred to as ML277, is a synthetic small molecule that acts as a potent and selective activator of the KCNQ1 potassium channel. [] KCNQ1 channels play crucial roles in regulating cellular excitability, particularly in cardiac muscle and various other tissues. [, , ] ML277's ability to selectively enhance KCNQ1 channel activity makes it a valuable research tool for investigating the physiological and pathological roles of these channels. [, , , , , ]
ML277, chemically known as (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, is a potent and selective activator of KCNQ1 potassium channels, which are crucial for cardiac repolarization. It was identified through a high-throughput screening of over 300,000 compounds and has demonstrated more than 100-fold selectivity for KCNQ1 compared to other KCNQ channels (KCNQ2 and KCNQ4) and the hERG potassium channel, making it a valuable tool in cardiac research and potential therapeutic applications for conditions like Long QT syndrome (LQTS) .
ML277 belongs to the class of small molecule compounds that act as ion channel modulators. It is specifically classified as a KCNQ1 channel activator, which is part of the voltage-gated potassium channel family. These channels are integral to various physiological processes, particularly in cardiac myocytes where they help regulate heart rhythm .
The synthesis of ML277 involves several key steps:
These methods highlight the iterative medicinal chemistry approach used to optimize the initial hit from the compound library screening .
The molecular structure of ML277 can be described as follows:
ML277 primarily acts through modulation of KCNQ1 channel activity. It enhances pore opening and alters current kinetics without affecting other states of the channel significantly:
The mechanism by which ML277 activates KCNQ1 involves:
Key physical and chemical properties of ML277 include:
ML277 has significant scientific applications:
Cardiac electrophysiology research has long targeted the slow delayed rectifier potassium current (IKs), essential for ventricular action potential repolarization. IKs channels comprise pore-forming KCNQ1 (Kv7.1) α-subunits and auxiliary KCNE1 β-subunits. Loss-of-function mutations in KCNQ1 cause Long QT Syndrome type 1 (LQT1), predisposing patients to lethal arrhythmias [1] [4]. Early pharmacological efforts identified non-selective modulators:
These compounds primarily suffered from low KCNQ1/IKs selectivity or undefined mechanisms, hindering therapeutic translation. Crucially, they failed to distinguish between KCNQ1's two open states—intermediate-open (IO) and activated-open (AO)—governed by stepwise voltage-sensing domain (VSD) activation. KCNE1 suppresses IO while stabilizing AO, making AO the physiologically relevant state in the heart [1] [6].
Table 1: Early KCNQ1/IKs Modulators and Limitations
Compound | Target Preference | Key Limitations |
---|---|---|
Zinc pyrithione | KCNQ1 homotetramers | Low potency; ineffective on IKs; non-specific metal ion effects |
R-L3 (L-364,373) | KCNQ1 homotetramers | Modulates voltage sensors; affects CaV and NaV channels |
DIDS | IKs | Inhibits anion transporters; non-cardiac effects |
Mefenamic acid | IKs | Activates neuronal KCNQ channels; prostaglandin effects |
ML277 ((2R)-N-[4-(4-methoxyphenyl)-2-thiazolyl]-1-[(4-methylphenyl)sulfonyl]-2-piperidinecarboxamide) emerged from a high-throughput screen (HTS) of >300,000 compounds optimized via medicinal chemistry. Key milestones include:
ML277's efficacy was demonstrated in human-induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), where it rescued action potential prolongation in LQT1 models by enhancing IKs [1] [3]. This established ML277 as the first KCNQ1-selective tool compound targeting the AO state.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7